![molecular formula C3H6O3 B583804 D-[2-2H]Glyceraldehyde CAS No. 478529-64-5](/img/structure/B583804.png)

D-[2-2H]Glyceraldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

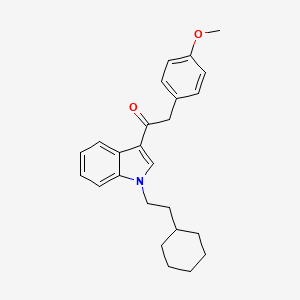

Synthesis of Medicines and Nature Products : D-(R)-Glyceraldehyde acetonide, closely related to D-[2-2H]Glyceraldehyde, is significant in synthesizing medicines and natural products. A method with high yield, cost-effectiveness, and eco-friendliness was used to prepare this compound, highlighting its utility in pharmaceuticals and natural product synthesis (Yang De-yu, 2006).

Molecular Structure Studies : Research on the structure of DL and D-glyceraldehyde using spectroscopy methods revealed insights into their molecular forms, important for understanding their behavior in various chemical contexts (F. García-Jiménez et al., 2005).

Metabolic Pathway Analysis : A quantitative model of D-glyceraldehyde's metabolic pathways was developed, predicting the relative contributions of different pathways under varying conditions. This research is crucial for understanding how D-glyceraldehyde functions in liver metabolism (M. A. Sillero et al., 1969).

Implications for Beta Cell Function and Diabetes : D-Glyceraldehyde can impact beta cell function and insulin secretion, suggesting its role in diabetes research and potential pathways for glucose toxicity in beta cells (Hiroki Takahashi et al., 2004).

Enzymatic Reactions and Kinetics : Studies on 2-keto-3-deoxy-6-phosphogluconate aldolase reactions with D-Glyceraldehyde have implications for understanding enzyme kinetics and potential pharmaceutical applications (I. Cotterill et al., 1998).

Synthesis of Glyceraldehyde 3-Phosphates : Improved methodologies for synthesizing glyceraldehyde 3-phosphates, crucial in metabolic pathways, highlight the chemical significance of D-glyceraldehyde derivatives in biochemistry (Dominik Gauss et al., 2014).

Safety and Hazards

Properties

IUPAC Name |

(2R)-2-deuterio-2,3-dihydroxypropanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1/i3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQZXJOMYWMBOU-YJTYNXSBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](CO)(C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbamic acid, methyl[(methylamino)(methylimino)methyl]-, ethyl ester (9CI)](/img/no-structure.png)

![N-[1-(1,2-Dihydroxyethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B583734.png)

![1H,6H-Pyrazolo[1',2':1,2]pyrazolo[3,4-d]pyridazine](/img/structure/B583736.png)

![Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate](/img/structure/B583737.png)

![N-[(1-Isopropyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B583738.png)

![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)